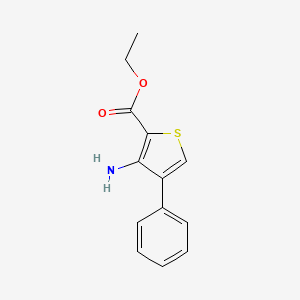

Ethyl 3-amino-4-phenylthiophene-2-carboxylate

描述

属性

IUPAC Name |

ethyl 3-amino-4-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAJUMNFVHZVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-phenylthiophene-2-carboxylate typically involves the reaction of ethyl 3-oxo-4-phenylthiophene-2-carboxylate with ammonia or an amine under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters .

化学反应分析

Amine Group Reactivity

The primary amino group (-NH₂) participates in nucleophilic reactions, forming derivatives through acylation, alkylation, or condensation.

Key Reactions:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base to form amides.

-

Example: Reaction with 4-methylbenzoyl chloride yields ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate.

-

-

Condensation: Forms Schiff bases with aldehydes or ketones under acidic or neutral conditions.

Reagents and Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Acylation | Acyl chlorides, pyridine | Room temperature, DCM |

| Schiff base formation | Benzaldehyde, H₂SO₄ | Reflux, ethanol |

Ester Group Reactivity

The ethyl ester (-COOEt) undergoes hydrolysis, transesterification, or reduction.

Key Reactions:

-

Hydrolysis: Acidic or basic hydrolysis converts the ester to 3-amino-4-phenylthiophene-2-carboxylic acid.

-

Basic conditions (NaOH, H₂O/EtOH) yield the sodium salt, while acidic conditions (HCl, H₂O) produce the free acid.

-

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

Reagents and Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Hydrolysis | 6M HCl or 2M NaOH | Reflux, 4–6 hours |

| Reduction | LiAlH₄, THF | 0°C to room temperature |

Thiophene Ring Modifications

The electron-rich thiophene ring undergoes electrophilic substitution, with directing effects from the amino and ester groups.

Key Reactions:

-

Halogenation: Bromination at position 5 using N-bromosuccinimide (NBS) in acetic acid.

-

Nitration: Nitric acid in sulfuric acid introduces nitro groups at position 5 .

Experimental Data:

| Reaction | Reagents | Product Structure | Yield (%) |

|---|---|---|---|

| Bromination | NBS, AcOH | 5-Bromo derivative | 72 |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 65 |

Oxidation and Reduction

-

Oxidation: The thiophene sulfur atom oxidizes to sulfoxides or sulfones using H₂O₂ or m-CPBA.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene.

Conditions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | H₂O₂, AcOH | 50°C, 3 hours |

| Reduction | H₂, 10% Pd/C | Ethanol, room temperature |

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique reactivity:

| Compound | Key Reactivity Differences |

|---|---|

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Higher electrophilic substitution at position 5 |

| 3-Amino-4-phenylthiophene-2-carboxylic acid | Enhanced solubility for metal-catalyzed reactions |

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

Ethyl 3-amino-4-phenylthiophene-2-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the creation of diverse derivatives with tailored properties.

Major Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to sulfoxides or sulfones. | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Produces different amine derivatives. | Lithium aluminum hydride, sodium borohydride |

| Substitution | Involves nucleophilic substitution where the amino group is replaced by other functional groups. | Alkyl halides, acyl chlorides |

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising biological activities. Studies have shown its potential as an antimicrobial agent and its effectiveness against various cancer cell lines.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research published in peer-reviewed journals has highlighted its ability to induce apoptosis in cancer cells through modulation of signaling pathways.

Pharmaceutical Applications

Intermediate in Drug Development

this compound is explored as a pharmaceutical intermediate due to its unique chemical structure, which allows for modifications leading to novel therapeutic agents.

Material Science

Development of Organic Semiconductors

In material science, this compound is utilized in developing materials with specific electronic properties. Its application in organic electronics includes potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Properties

- Conductivity : The compound's electronic properties make it suitable for applications requiring semiconducting materials.

- Stability : It demonstrates good thermal stability, which is crucial for electronic applications.

作用机制

The mechanism of action of ethyl 3-amino-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

相似化合物的比较

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate

- Ethyl 3-amino-4-phenylthiophene-2-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

生物活性

Ethyl 3-amino-4-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the condensation of thiophene derivatives with amines and carboxylic acids. The structural framework includes a thiophene ring substituted with an amino group and a phenyl group, which are critical for its biological activity.

2.1 Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. A study evaluated its effectiveness using the Minimum Inhibitory Concentration (MIC) method against several bacteria:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.313 |

| Escherichia coli | 0.625 |

| Bacillus subtilis | 0.625 |

| Pseudomonas aeruginosa | 0.313 |

| Candida albicans | 0.313 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

2.2 Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiophene derivatives, including this compound. It acts as an inhibitor of protein kinase C (PKC), which plays a crucial role in inflammatory processes. The compound's ability to modulate vascular permeability suggests its utility in treating conditions characterized by inflammation .

2.3 Antidiabetic Properties

In vitro studies have demonstrated that this compound possesses antidiabetic properties, potentially through the modulation of glucose uptake and insulin sensitivity in cellular models .

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted on various thiophene derivatives, including this compound, revealing its superior efficacy against Bacillus subtilis and Escherichia coli. The study utilized disk diffusion assays and reported significant inhibition zones, further validating its antimicrobial potential .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory responses, this compound was tested in a model of retinal endothelial permeability. The compound effectively reduced permeability induced by inflammatory cytokines, showcasing its therapeutic potential in ocular diseases related to inflammation .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Amino Group : Essential for enhancing solubility and biological interaction.

- Phenyl Substitution : Influences the electronic properties and binding affinity to target proteins.

Studies suggest that electron-donating groups at specific positions on the phenyl ring significantly enhance the compound's inhibitory activity against PKC .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-4-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves a Gewald reaction, utilizing ethyl acetoacetate, elemental sulfur, and a substituted phenylacetonitrile derivative. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalysts like morpholine or piperidine. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms the ester group (δ ~4.2 ppm for OCH2CH3), amino protons (δ ~5–6 ppm), and phenyl substituents (δ ~7 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and NH2 vibrations (~3300 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection validates purity (>95%), while mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 262) .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

- Methodological Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility tests using the shake-flask method at 25°C guide solvent selection for reactions (e.g., DMF for coupling reactions) or biological assays (DMSO stock solutions diluted in aqueous buffers). Poor solubility may necessitate sonication or co-solvents like Tween-80 .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (Gaussian 16, B3LYP/6-31G* basis set) model the compound’s electronic structure, identifying reactive sites (e.g., amino group for nucleophilic attacks). Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., COX-2 enzyme for anti-inflammatory activity) by analyzing hydrogen bonds and hydrophobic interactions. Validation requires correlation with experimental IC50 values .

Q. What strategies resolve contradictions in reported biological activities of thiophene derivatives, such as this compound?

- Methodological Answer : Discrepancies in biological data (e.g., antioxidant vs. pro-oxidant effects) arise from assay conditions (e.g., DPPH vs. ABTS assays) or cell-line variability. Systematic meta-analysis of published IC50 values, coupled with dose-response studies (0.1–100 µM range), clarifies structure-activity relationships. Comparative studies with analogs (e.g., fluorophenyl or hydroxyl-substituted derivatives) isolate substituent effects .

Q. How does the electronic and steric environment of substituents influence the thiophene ring’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO2 in Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate) increase electrophilicity at the 2-position, favoring nucleophilic substitution. Steric hindrance from bulky groups (e.g., cyclohexylphenyl in ) reduces reactivity. Hammett σ constants and X-ray crystallography (SHELXL-refined structures) quantify electronic/steric contributions .

Q. What are the challenges in crystallizing this compound, and how can SHELX programs aid in structural determination?

- Methodological Answer : Polymorphism and crystal twinning complicate crystallization. Slow evaporation from ethanol/water (7:3) at 4°C yields single crystals. SHELX-97 refines structures using direct methods for phase solution and full-matrix least-squares for parameter optimization. Twinning parameters (TWIN/BASF commands in SHELXL) resolve overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。